molecular formula C11H7F2N B14144172 5-Fluoro-2-(2-fluorophenyl)pyridine CAS No. 511522-73-9

5-Fluoro-2-(2-fluorophenyl)pyridine

Cat. No.: B14144172
CAS No.: 511522-73-9
M. Wt: 191.18 g/mol
InChI Key: FJTCHIXOSYJBCF-UHFFFAOYSA-N
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Description

5-Fluoro-2-(2-fluorophenyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(2-fluorophenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the pyridine ring .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2-fluorophenyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors, by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of various biological pathways and processes .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Comparison: Compared to other fluorinated pyridines, 5-Fluoro-2-(2-fluorophenyl)pyridine has unique properties due to the presence of two fluorine atoms in different positions on the aromatic ring. This can result in different reactivity and biological activities, making it a valuable compound for various applications .

Properties

CAS No.

511522-73-9

Molecular Formula

C11H7F2N

Molecular Weight

191.18 g/mol

IUPAC Name

5-fluoro-2-(2-fluorophenyl)pyridine

InChI

InChI=1S/C11H7F2N/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H

InChI Key

FJTCHIXOSYJBCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)F)F

Origin of Product

United States

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